Boric acid;tetramethylazanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

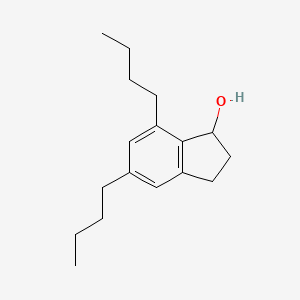

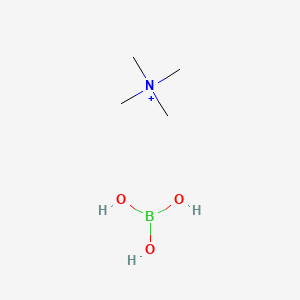

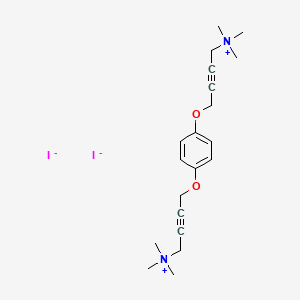

Boric acid;tetramethylazanium: is a compound that combines boric acid, a weak monobasic Lewis acid of boron, with tetramethylazanium, a quaternary ammonium ion. Boric acid is known for its antiseptic, insecticidal, and flame retardant properties, while tetramethylazanium is often used in organic synthesis and as a phase transfer catalyst.

準備方法

Synthetic Routes and Reaction Conditions:

Boric Acid: Boric acid can be synthesized by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the boric acid precipitates out as white crystals. [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + \text{NaCl} ]

Tetramethylazanium: Tetramethylazanium can be prepared by methylating ammonia using methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically carried out in an organic solvent such as methanol or ethanol. [ \text{NH}_3 + 4\text{CH}_3\text{I} \rightarrow \text{N(CH}_3\text{)}_4^+ \text{I}^- ]

Industrial Production Methods:

Boric Acid: Industrially, boric acid is produced by reacting borate minerals such as colemanite with sulfuric acid. The reaction is carried out in large reactors, and the boric acid is purified by recrystallization.

Tetramethylazanium: Industrial production involves the continuous methylation of ammonia using methyl chloride in the presence of a catalyst. The product is then purified by distillation.

化学反応の分析

Types of Reactions:

Oxidation: Boric acid does not undergo oxidation easily due to its stable structure.

Reduction: Boric acid can be reduced to boron hydrides under specific conditions.

Substitution: Boric acid can undergo substitution reactions, such as the formation of borate esters with alcohols.

Addition: Tetramethylazanium can participate in nucleophilic addition reactions due to its positive charge.

Common Reagents and Conditions:

Boric Acid: Common reagents include alcohols for esterification and bases for neutralization reactions.

Tetramethylazanium: Common reagents include nucleophiles such as halides and hydroxides.

Major Products:

Boric Acid: Borate esters, boron hydrides.

Tetramethylazanium: Quaternary ammonium salts.

科学的研究の応用

Chemistry:

Phase Transfer Catalysis: Tetramethylazanium salts are used as phase transfer catalysts in various organic reactions.

Biology:

Antiseptic: Boric acid is used as an antiseptic in medical applications.

Antifungal: Boric acid exhibits antifungal properties and is used in treating infections.

Medicine:

Boron Neutron Capture Therapy (BNCT): Boric acid is used in BNCT for cancer treatment due to its ability to capture neutrons.

Industry:

Flame Retardant: Boric acid is used as a flame retardant in textiles and plastics.

Insecticide: Boric acid is used as an insecticide in pest control.

作用機序

Boric Acid:

Antibacterial and Antifungal: Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors. It also arrests fungal growth by disrupting cell membrane integrity.

Tetramethylazanium:

Catalysis: Tetramethylazanium acts as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases, thereby increasing reaction rates.

類似化合物との比較

Boronic Acids: Similar to boric acid, boronic acids are used in organic synthesis and catalysis.

Quaternary Ammonium Compounds: Similar to tetramethylazanium, other quaternary ammonium compounds are used as disinfectants and phase transfer catalysts.

Uniqueness:

Boric Acid: Unique due to its combination of antiseptic, insecticidal, and flame retardant properties.

Tetramethylazanium: Unique due to its high efficiency as a phase transfer catalyst and its stability under various reaction conditions.

特性

CAS番号 |

58272-25-6 |

|---|---|

分子式 |

C4H15BNO3+ |

分子量 |

135.98 g/mol |

IUPAC名 |

boric acid;tetramethylazanium |

InChI |

InChI=1S/C4H12N.BH3O3/c1-5(2,3)4;2-1(3)4/h1-4H3;2-4H/q+1; |

InChIキー |

QGKPFZYVJCURLK-UHFFFAOYSA-N |

正規SMILES |

B(O)(O)O.C[N+](C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)

![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)

![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)